molecular formula C18H18F3NO2 B5694825 4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5694825
M. Wt: 337.3 g/mol
InChI Key: YBLNQTLQBMVHJY-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzamide structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)11-24-16-8-6-13(7-9-16)17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLNQTLQBMVHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which reacts with arylthiolate anions under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its electronic and steric properties. This can lead to the inhibition or activation of certain enzymes, receptors, or signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and a similar aromatic structure.

    Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethyl group, used as a trifluoromethylating agent.

Uniqueness

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the benzamide structure, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

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